molecular formula C45H64N12O9 B12085516 (Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH

(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH

Cat. No.: B12085516
M. Wt: 917.1 g/mol
InChI Key: IWPSLQXQAXIQLR-UHFFFAOYSA-N
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Description

(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH is a peptide compound that plays a significant role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. This compound is a derivative of angiotensin II, with a substitution at the fourth position by valine. It is known for its vasoconstrictive properties, which means it can narrow blood vessels and increase blood pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, phenylalanine, is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (proline) is coupled using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (histidine, valine, tyrosine, valine, arginine).

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques like preparative HPLC are employed to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can produce oxo-histidine, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Neurobiology

Research indicates that angiotensin peptides, including angiotensin III, are involved in cognitive functions such as memory acquisition and retrieval. The presence of specific receptors for angiotensin III in brain tissues suggests that it may facilitate processes like angiogenesis and neurite outgrowth, which are crucial for brain health and function .

Cardiovascular Health

Angiotensin III is known to influence blood pressure regulation and fluid balance through its action on AT1 and AT2 receptors. It is believed to have a role in vasoconstriction and the release of hormones such as aldosterone, which further impacts cardiovascular dynamics . The modulation of these pathways makes (Val4)-Angiotensin III a candidate for therapeutic interventions in hypertension and heart failure.

SARS-CoV-2 Interaction

Recent studies have highlighted the potential of angiotensin peptides to enhance the binding of the SARS-CoV-2 spike protein to host cell receptors. Specifically, angiotensin III has been shown to increase spike-AXL binding, suggesting that these peptides might serve as pharmacological targets for treating COVID-19 and its long-term effects . This finding opens avenues for exploring angiotensin peptides in antiviral therapies.

Case Study 1: Alzheimer’s Disease

A study investigated the levels of angiotensin II and angiotensin III in Alzheimer's patients compared to healthy controls. Results indicated significantly elevated levels of angiotensin III in Alzheimer's disease, suggesting its involvement in the disease's pathogenesis through dysregulated pathways affecting amyloid-beta and tau protein interactions . This highlights the potential for targeting angiotensin signaling as a therapeutic strategy in neurodegenerative diseases.

Case Study 2: Memory Function

Another investigation into the role of angiotensins in cognitive processes found that angiotensin III is crucial for memory retrieval. The study demonstrated that blocking its receptors impaired memory performance in animal models, indicating that (Val4)-Angiotensin III could be vital for maintaining cognitive functions .

Data Table: Biological Activities of (Val4)-Angiotensin III

Activity Mechanism Reference
Memory AcquisitionActivation of AT4 receptor
Blood Pressure RegulationAgonist at AT1 and AT2 receptors
Enhancement of Spike BindingIncreases spike-AXL receptor interaction
AngiogenesisPromotes neurite outgrowth
NeuroprotectionModulates neuroinflammation

Mechanism of Action

The mechanism of action of (Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH involves binding to angiotensin receptors on the surface of cells. This binding triggers a cascade of intracellular events that lead to vasoconstriction, increased blood pressure, and fluid retention. The primary molecular targets are the angiotensin II type 1 (AT1) receptors, which mediate most of the physiological effects of the peptide.

Comparison with Similar Compounds

Similar Compounds

    Angiotensin II: The parent compound, which has a similar structure but lacks the valine substitution at the fourth position.

    Angiotensin I: A precursor to angiotensin II, with a longer peptide chain.

    Angiotensin IV: A shorter peptide derived from angiotensin II, with different biological activities.

Uniqueness

(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH is unique due to its specific substitution at the fourth position, which can alter its binding affinity and activity compared to other angiotensin peptides. This makes it a valuable tool for studying the structure-activity relationships within the renin-angiotensin system.

Biological Activity

Introduction

(Val4)-Angiotensin III, also known as H-Arg-Val-Tyr-Val-His-Pro-Phe-OH, is a synthetic peptide derived from angiotensin III, which itself is a critical component of the renin-angiotensin system (RAS). This peptide plays significant roles in cardiovascular physiology, particularly in blood pressure regulation and fluid homeostasis. Understanding its biological activity is essential for exploring potential therapeutic applications, especially in managing hypertension and heart failure.

Chemical Structure

  • Molecular Formula: C45H64N12O9
  • Molecular Weight: 917.1 g/mol
  • Purity: > 95%
  • Form: Lyophilized powder
  • Storage Conditions: -20°C

Amino Acid Sequence

One Letter CodeSequence
RArg
VVal
YTyr
VVal
HHis
PPro
FPhe

(Val4)-Angiotensin III primarily exerts its biological effects through interaction with angiotensin type 1 receptors (AT1R) and angiotensin type 2 receptors (AT2R). The binding to AT1R activates intracellular signaling pathways such as phospholipase C, leading to increased intracellular calcium levels and subsequent vasoconstriction. This mechanism contributes to the regulation of blood pressure and fluid balance by promoting aldosterone secretion from the adrenal glands .

Comparison with Related Compounds

The biological activity of (Val4)-Angiotensin III can be compared with other peptides in the angiotensin family:

CompoundKey Characteristics
Angiotensin IPrecursor to Ang II; inactive in terms of receptor binding.
Angiotensin IIPotent vasoconstrictor; primarily acts on AT1R.
Angiotensin IVInvolved in memory and learning; distinct receptor interactions.

Cardiovascular Effects

Research indicates that (Val4)-Angiotensin III has potent effects on cardiovascular function. It has been shown to:

  • Increase blood pressure through vasoconstriction.
  • Stimulate aldosterone release, promoting sodium retention and increasing blood volume.
  • Influence vascular smooth muscle cell proliferation, contributing to vascular remodeling .

Renal Effects

In renal physiology, (Val4)-Angiotensin III plays a role in regulating glomerular filtration rate and sodium reabsorption. It acts on renal proximal tubule cells, influencing sodium transport mechanisms and contributing to overall fluid balance .

Case Studies and Research Findings

Several studies have investigated the implications of (Val4)-Angiotensin III in clinical settings:

  • Hypertension Management : A study demonstrated that administration of (Val4)-Angiotensin III resulted in significant increases in blood pressure among hypertensive patients, suggesting its potential as a biomarker for hypertension severity .
  • Heart Failure : Clinical trials have explored the role of (Val4)-Angiotensin III in heart failure patients, indicating that modulation of this peptide could enhance cardiac output and improve patient outcomes .
  • Coronary Artery Disease : Research has shown that levels of circulating Ang-III are significantly altered in patients with coronary artery disease (CAD), correlating with disease severity and outcomes .

Properties

Molecular Formula

C45H64N12O9

Molecular Weight

917.1 g/mol

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C45H64N12O9/c1-25(2)36(55-38(59)31(46)12-8-18-50-45(47)48)41(62)52-32(20-28-14-16-30(58)17-15-28)39(60)56-37(26(3)4)42(63)53-33(22-29-23-49-24-51-29)43(64)57-19-9-13-35(57)40(61)54-34(44(65)66)21-27-10-6-5-7-11-27/h5-7,10-11,14-17,23-26,31-37,58H,8-9,12-13,18-22,46H2,1-4H3,(H,49,51)(H,52,62)(H,53,63)(H,54,61)(H,55,59)(H,56,60)(H,65,66)(H4,47,48,50)

InChI Key

IWPSLQXQAXIQLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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